LogP Differentiation: Enhanced Lipophilicity Versus 3-Methyl and Pivaloyl Weinreb Amide Comparators
N-Methoxy-N,3,3-trimethylbutanamide exhibits a computed LogP of 1.44, which is approximately 0.39 to 0.53 log units higher than the two closest Weinreb amide analogs . This difference reflects the contribution of the additional methylene spacer and the full 3,3-dimethyl substitution pattern, which together increase hydrophobic surface area relative to both N-methoxy-N,3-dimethylbutanamide (LogP 1.05) and N-methoxy-N,2,2-trimethylpropanamide (LogP 0.91–1.05) .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.4424 |
| Comparator Or Baseline | Comparator A: N-Methoxy-N,3-dimethylbutanamide (CAS 147356-77-2), LogP 1.0523; Comparator B: N-Methoxy-N,2,2-trimethylpropanamide (CAS 64214-60-4), LogP 0.91–1.05 |
| Quantified Difference | ΔLogP ≈ +0.39 (vs. Comparator A); ΔLogP ≈ +0.39 to +0.53 (vs. Comparator B) |
| Conditions | Computed values; Comparator A data from Chemsrc (PSA matched at 29.54); Comparator B data from Chemsrc and Kuujia |
Why This Matters
The higher LogP directly impacts reverse-phase HPLC retention time, extraction efficiency from aqueous reaction mixtures, and partitioning behavior in biphasic reactions — all of which are critical parameters in process chemistry scale-up and purification workflow design.
